molecular formula C12H20N2O2S B2390653 N'-(4-isopropyl-3-methylphenyl)-N,N-dimethylsulfamide CAS No. 866154-23-6

N'-(4-isopropyl-3-methylphenyl)-N,N-dimethylsulfamide

Cat. No.: B2390653
CAS No.: 866154-23-6
M. Wt: 256.36
InChI Key: PKPBYXIZLNXVOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(4-isopropyl-3-methylphenyl)-N,N-dimethylsulfamide is an organic compound characterized by the presence of an isopropyl group, a methyl group, and a sulfamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-isopropyl-3-methylphenyl)-N,N-dimethylsulfamide typically involves the reaction of 4-isopropyl-3-methylphenol with dimethylamine and a sulfamide source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-(4-isopropyl-3-methylphenyl)-N,N-dimethylsulfamide involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of large quantities of the compound, ensuring consistency and quality. The use of advanced equipment and automation helps in maintaining the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(4-isopropyl-3-methylphenyl)-N,N-dimethylsulfamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamide group to amines.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N’-(4-isopropyl-3-methylphenyl)-N,N-dimethylsulfamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(4-isopropyl-3-methylphenyl)-N,N-dimethylsulfamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-isopropyl-3-methylphenol: A precursor in the synthesis of N’-(4-isopropyl-3-methylphenyl)-N,N-dimethylsulfamide.

    N,N-dimethylsulfamide: Shares the sulfamide functional group.

Uniqueness

N’-(4-isopropyl-3-methylphenyl)-N,N-dimethylsulfamide is unique due to the combination of its structural features, which confer specific chemical and biological properties

Biological Activity

N'-(4-isopropyl-3-methylphenyl)-N,N-dimethylsulfamide is a compound with significant potential in various biological applications. This article delves into its biological activity, focusing on its antimicrobial, antifungal, and therapeutic properties, supported by data tables and research findings.

This compound features a sulfamide functional group, which is known for its diverse chemical reactivity. The compound can undergo oxidation to form sulfoxides and sulfones, and reduction to generate amines. Its unique structure allows it to serve as a reagent in organic synthesis and as a building block for more complex molecules.

The mechanism of action involves interaction with specific molecular targets, potentially binding to enzymes or receptors to modulate their activity. This interaction is crucial for its biological effects, although the precise pathways remain to be fully elucidated.

Antimicrobial and Antifungal Activity

Research indicates that this compound exhibits notable antimicrobial and antifungal properties. It has been investigated for its effectiveness against various pathogens, making it a candidate for therapeutic applications in infectious diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntifungalInhibitory effects on fungal strains like Candida
Therapeutic PotentialExplored for use in treating infections

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound showed significant inhibition of bacterial growth in vitro. The compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) that suggest effective antimicrobial action.
  • Fungal Inhibition : Another research effort focused on the antifungal properties of the compound against Candida albicans. Results indicated that the compound inhibited fungal growth effectively, with potential implications for treating fungal infections.

Therapeutic Applications

The compound's therapeutic potential extends beyond antimicrobial activity. Preliminary studies suggest it may have applications in treating inflammatory conditions due to its ability to modulate immune responses.

Table 2: Potential Therapeutic Applications

Application AreaPotential BenefitsReferences
Infectious DiseasesEffective against bacterial and fungal infections
Inflammatory DiseasesModulation of immune response

Properties

IUPAC Name

4-(dimethylsulfamoylamino)-2-methyl-1-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S/c1-9(2)12-7-6-11(8-10(12)3)13-17(15,16)14(4)5/h6-9,13H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPBYXIZLNXVOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)N(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.